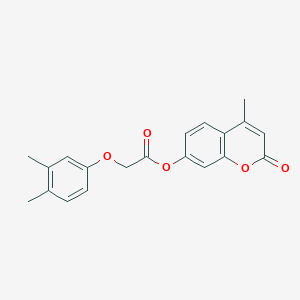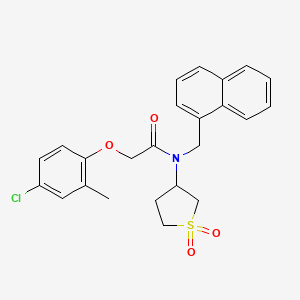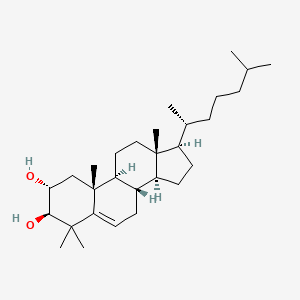
Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI) is a steroidal compound with the following chemical formula:
C29H50O
. It belongs to the cholestane family and features a hydroxyl group at positions 2a and 3b. The compound’s unique structure makes it an intriguing subject for scientific exploration.Preparation Methods
Synthetic Routes::
Cholesterol Oxidation:
Industrial Production:
Chemical Reactions Analysis
Cholest-5-ene-2a,3b-diol undergoes various reactions:
Oxidation: It can be oxidized to form cholest-5-en-3-one.
Reduction: Reduction of the ketone group yields cholest-5-en-3-ol.
Substitution: Substituent modifications occur at various positions.
Common Reagents: Lead tetraacetate (for oxidation), reducing agents (for reduction).
Major Products: Cholest-5-en-3-one and cholest-5-en-3-ol.
Scientific Research Applications
Cholest-5-ene-2a,3b-diol finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol metabolism and potential therapeutic targets.
Industry: Used in the production of steroids and hormones.
Mechanism of Action
The compound’s effects are multifaceted:
Molecular Targets: Receptors involved in lipid homeostasis.
Pathways: Regulation of cholesterol biosynthesis and transport.
Comparison with Similar Compounds
- Cholest-5-ene-2a,3b-diol stands out due to its unique hydroxyl group positions.
- Similar Compounds: Cholesterol, cholestane derivatives, and other sterols.
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(2R,3R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C29H50O2/c1-18(2)9-8-10-19(3)21-12-13-22-20-11-14-25-27(4,5)26(31)24(30)17-29(25,7)23(20)15-16-28(21,22)6/h14,18-24,26,30-31H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,28-,29-/m1/s1 |
InChI Key |
SZCVRLGCLWLWDF-UYFPVADESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4(C)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


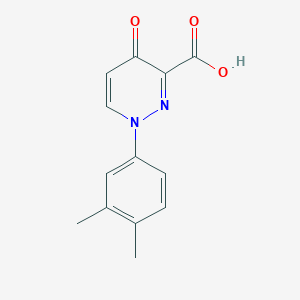
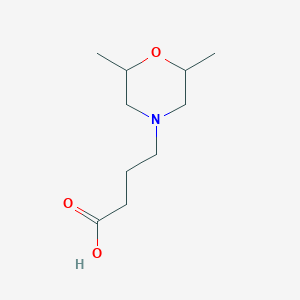
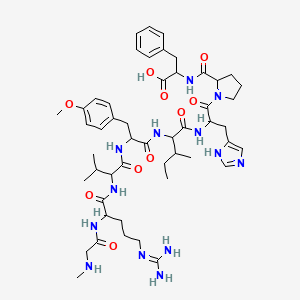


![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)
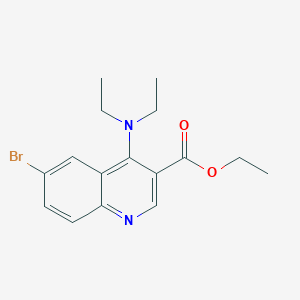
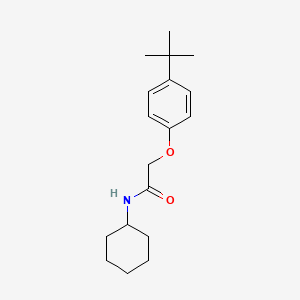
![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
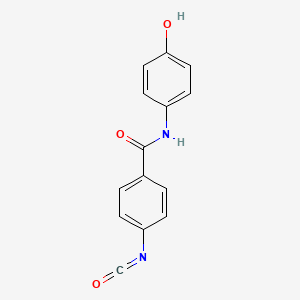
![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
